molecular formula C6H8S B13642522 2-Ethynyltetrahydrothiophene

2-Ethynyltetrahydrothiophene

Cat. No.: B13642522
M. Wt: 112.19 g/mol
InChI Key: WRYKXQRSQDCTCK-UHFFFAOYSA-N
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Description

2-Ethynyltetrahydrothiophene is an organosulfur compound characterized by a five-membered ring containing four methylene groups and a sulfur atom, with an ethynyl group attached. This compound is a derivative of tetrahydrothiophene, which is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyltetrahydrothiophene typically involves the alkylation of tetrahydrothiophene with an ethynylating agent. One common method is the reaction of tetrahydrothiophene with ethynyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethynylating agent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is typically conducted under controlled temperature and pressure conditions to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyltetrahydrothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using reagents such as lithium aluminum hydride.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl-substituted tetrahydrothiophene.

    Substitution: Various substituted tetrahydrothiophenes depending on the nucleophile used.

Scientific Research Applications

2-Ethynyltetrahydrothiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Ethynyltetrahydrothiophene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the sulfur atom can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

    Tetrahydrothiophene: The parent compound, lacking the ethynyl group.

    Thiophene: An unsaturated analog with a similar sulfur-containing ring structure.

    Sulfolane: An oxidized derivative with a sulfone group.

Uniqueness: 2-Ethynyltetrahydrothiophene is unique due to the presence of the ethynyl group, which imparts distinct reactivity and electronic properties compared to its analogs. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.

Properties

Molecular Formula

C6H8S

Molecular Weight

112.19 g/mol

IUPAC Name

2-ethynylthiolane

InChI

InChI=1S/C6H8S/c1-2-6-4-3-5-7-6/h1,6H,3-5H2

InChI Key

WRYKXQRSQDCTCK-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCS1

Origin of Product

United States

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